Dichloropane

Description

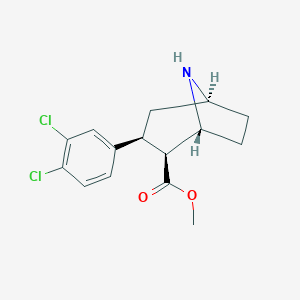

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO2/c1-20-15(19)14-10(7-9-3-5-13(14)18-9)8-2-4-11(16)12(17)6-8/h2,4,6,9-10,13-14,18H,3,5,7H2,1H3/t9-,10+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUNLJPTPCQLIR-PJQZNRQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932894 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146725-34-0 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146725-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146725340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SQE82R87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, a phenyltropane derivative also known as RTI-111 or Dichloropane, is a potent and selective monoamine reuptake inhibitor. This technical guide delineates its primary mechanism of action, focusing on its high affinity for the dopamine transporter (DAT) and its interactions with the serotonin (SERT) and norepinephrine (NET) transporters. Through a comprehensive review of its pharmacological profile, supported by quantitative data and detailed experimental protocols, this document serves as a critical resource for researchers in neuropharmacology and drug development.

Core Mechanism of Action: Inhibition of Monoamine Transporters

The principal mechanism of action of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By binding to the respective transporters (DAT, NET, and SERT) on the presynaptic neuron, it blocks the reabsorption of these neurotransmitters, leading to an increase in their extracellular concentrations and enhanced neurotransmission.

This compound is classified as a serotonin-norepinephrine-doping reuptake inhibitor (SNDRI).[1][2] Its high potency at the dopamine transporter is a key characteristic of its pharmacological profile.

Quantitative Pharmacological Data

The affinity and potency of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate at the monoamine transporters have been quantified through in vitro assays. The following table summarizes the inhibitory concentrations (IC50) for this compound.

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 0.79[1][2] |

| Serotonin Transporter (SERT) | 3.13[1][2] |

| Norepinephrine Transporter (NET) | 18[1][2] |

These values indicate a high affinity for all three transporters, with a particularly potent inhibition of the dopamine transporter.

Signaling Pathway and Logical Relationships

The interaction of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate with the dopamine transporter and the subsequent downstream effects can be visualized as follows:

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the binding affinity (Ki) of the compound for the dopamine transporter.

a) Materials:

-

Rat striatal tissue

-

[³H]WIN 35,428 (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Test compound (Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate)

-

Non-specific binding control (e.g., GBR 12909)

-

Glass fiber filters

-

Scintillation counter

b) Protocol:

-

Prepare crude membrane fractions from rat striatal tissue by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add the membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the potency (IC50) of the compound to inhibit the uptake of dopamine into synaptosomes.

a) Materials:

-

Rat striatal tissue

-

[³H]Dopamine (radiolabeled neurotransmitter)

-

Krebs-Ringer-HEPES buffer (containing, for example, 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, and 0.2 mg/ml ascorbic acid, pH 7.4)

-

Test compound

-

Non-specific uptake control (e.g., nomifensine)

-

Glass fiber filters

-

Scintillation counter

b) Protocol:

-

Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

Pre-incubate the synaptosomes with varying concentrations of the test compound or buffer for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

-

Allow the uptake to proceed for a defined time (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of a known dopamine uptake inhibitor (e.g., nomifensine).

-

Calculate the specific uptake at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a radioligand binding assay.

Conclusion

Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a potent triple reuptake inhibitor with a pronounced affinity for the dopamine transporter. Its mechanism of action, centered on the blockade of monoamine reuptake, leads to elevated synaptic concentrations of dopamine, serotonin, and norepinephrine. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of its pharmacological profile, which is essential for its further investigation and potential therapeutic applications.

References

The Structure-Activity Relationship of Dichloropane: A Technical Guide for Researchers

An In-depth Examination of a Potent Phenyltropane-Based Monoamine Transporter Inhibitor

Dichloropane (also known as RTI-111 or O-401) is a potent synthetic stimulant of the phenyltropane class. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), effectively blocking the reabsorption of these key neurotransmitters in the synaptic cleft. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its chemical synthesis, in vitro binding affinities, and the downstream signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Synthesis

This compound, with the IUPAC name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is a derivative of 3-phenyltropane.[1] Its structure is closely related to that of cocaine, featuring a tropane backbone. However, a key distinction is the direct attachment of a 3,4-dichlorinated phenyl ring to the tropane structure, whereas in cocaine, a carboxylate group bridges the phenyl and tropane rings.[1]

The synthesis of this compound and its analogs typically starts from the precursor methylecgonidine.[1] The following is a representative synthetic protocol for phenyltropane analogs, based on established methodologies.

Experimental Protocol: Synthesis of this compound Analogs

Materials:

-

Anhydroecgonine methyl ester

-

Substituted phenylmagnesium bromide (e.g., 3,4-dichlorophenylmagnesium bromide)

-

Dry tetrahydrofuran (THF)

-

Ammonium chloride solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Grignard Reaction: To a solution of anhydroecgonine methyl ester in dry THF at -78 °C under a nitrogen atmosphere, add a solution of the desired substituted phenylmagnesium bromide in THF dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The reaction mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl ester.

Structure-Activity Relationship (SAR) and Quantitative Data

The binding affinity of this compound and its analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is highly sensitive to the nature and position of substituents on the 3β-phenyl ring. The following tables summarize the in vitro binding affinities (IC50 and Ki values in nM) for this compound and a series of its analogs.

| Compound | R3 | R4 | DAT (IC50 nM) | SERT (Ki nM) | NET (Ki nM) |

| This compound (RTI-111) | Cl | Cl | 0.79 | 3.13 | 18 |

| 3β-(4-Chlorophenyl)tropane-2β-carboxylic acid methyl ester | H | Cl | 1.3 | 134 | 2,400 |

| 3β-(3-Chlorophenyl)tropane-2β-carboxylic acid methyl ester | Cl | H | 2.6 | 1,000 | 1,900 |

| 3β-(4-Methylphenyl)tropane-2β-carboxylic acid methyl ester | H | CH3 | 3.9 | 260 | 10,000 |

| 3β-(3-Methylphenyl)tropane-2β-carboxylic acid methyl ester | CH3 | H | 6.9 | 1,500 | 4,000 |

| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid methyl ester | H | OCH3 | 6.5 | 4.3 | 1,110 |

| 3β-(4-Ethoxyphenyl)tropane-2β-carboxylic acid methyl ester | H | OCH2CH3 | 92 | 1.7 | 1,300 |

| 3β-(4-Chloro-3-methylphenyl)tropane-2β-carboxylic acid methyl ester (RTI-112) | CH3 | Cl | 0.6 | 1.9 | 37 |

Key SAR Observations:

-

High Affinity for DAT: The 3,4-dichloro substitution pattern on the phenyl ring in this compound results in very high affinity for the dopamine transporter (IC50 = 0.79 nM).

-

SERT and NET Affinity: this compound also exhibits high affinity for the serotonin transporter (Ki = 3.13 nM) and moderate affinity for the norepinephrine transporter (Ki = 18 nM).

-

Influence of Phenyl Substituents: The position and nature of the substituents on the phenyl ring significantly impact binding affinity and selectivity. For example, a single chloro-substituent at the 4-position maintains high DAT affinity but significantly reduces SERT and NET affinity compared to this compound.

-

Alkoxy Substituents: A 4-methoxy group leads to a compound with high affinity for both DAT and SERT, while having low affinity for NET. Extending the alkyl chain to an ethoxy group decreases DAT affinity while slightly increasing SERT affinity.

-

Combined Substitutions: The combination of a 4-chloro and 3-methyl substituent (RTI-112) results in a compound with sub-nanomolar affinity for both DAT and SERT.

Experimental Protocols for In Vitro Binding Assays

The binding affinities of this compound and its analogs are determined using radioligand binding assays with membrane preparations from brain tissue or cells expressing the respective transporters. The following are representative protocols for these assays.

Dopamine Transporter (DAT) Binding Assay

Radioligand: [3H]WIN 35,428

Protocol:

-

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C. The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Assay Incubation: In triplicate, 100 µL of the membrane homogenate is incubated with 50 µL of [3H]WIN 35,428 (at a concentration near its Kd) and 50 µL of varying concentrations of the test compound (e.g., this compound) or vehicle.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as 10 µM cocaine or GBR 12909.

-

Incubation: The reaction mixture is incubated for 2 hours at 4°C.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Washing: The filters are washed rapidly with ice-cold assay buffer.

-

Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay

Radioligand: [3H]Citalopram

Protocol:

-

Membrane Preparation: Membranes from rat frontal cortex or cells expressing human SERT are prepared similarly to the DAT assay.

-

Assay Incubation: Aliquots of the membrane preparation are incubated with [3H]citalopram and various concentrations of the test compound.

-

Non-specific Binding: Non-specific binding is determined in the presence of a saturating concentration of a selective serotonin reuptake inhibitor (SSRI), such as 10 µM paroxetine.

-

Incubation: The assay is incubated for 2 hours at room temperature.

-

Termination, Filtration, and Washing: The assay is terminated by rapid filtration and washing as described for the DAT assay.

-

Scintillation Counting and Data Analysis: Radioactivity is quantified, and data are analyzed as described for the DAT assay.

Norepinephrine Transporter (NET) Binding Assay

Radioligand: [3H]Nisoxetine

Protocol:

-

Membrane Preparation: Membranes from rat hippocampus or frontal cortex are prepared as described above.

-

Assay Incubation: Membrane homogenates are incubated with [3H]nisoxetine and the test compounds.

-

Non-specific Binding: Non-specific binding is determined using a high concentration of a selective norepinephrine reuptake inhibitor, such as 1 µM desipramine.

-

Incubation: The incubation is carried out for 4 hours at 4°C.

-

Termination, Filtration, and Washing: The reaction is terminated by rapid filtration and washing.

-

Scintillation Counting and Data Analysis: Radioactivity is measured, and the data are analyzed to determine IC50 and Ki values.

Signaling Pathways and Cellular Effects

The primary mechanism of action of this compound is the inhibition of monoamine reuptake, leading to increased concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. This elevated neurotransmitter level subsequently modulates various downstream intracellular signaling pathways.

Dopamine-Related Signaling

Inhibition of DAT by this compound leads to a sustained presence of dopamine in the synapse, which can have profound effects on postsynaptic signaling cascades, primarily through dopamine D1 and D2 receptors.

-

D1 Receptor Pathway: Prolonged activation of D1-like receptors, which are Gs/olf-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. Over-stimulation of D1 receptors due to DAT inhibition can also impair synaptic plasticity, such as long-term depression.[2]

-

D2 Receptor Pathway: D2-like receptors are Gi/o-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptor signaling can also involve the β-arrestin pathway and modulate ion channels.

-

ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway is a critical downstream target of dopamine receptor activation. Both D1 and D2 receptors can modulate ERK signaling, which plays a role in synaptic plasticity and gene expression. The inhibition of DAT and subsequent over-stimulation of D1 receptors can lead to altered phosphorylation levels of ERK1/2.[2]

-

DAT Trafficking: The function of DAT itself is regulated by various signaling pathways. Protein Kinase C (PKC) activation can lead to the internalization of DAT from the plasma membrane, reducing dopamine uptake capacity. Other kinases like PKA and CaMKII also play a role in regulating DAT function.

Conclusion

This compound is a powerful tool for studying the function of monoamine transporters due to its high affinity and its distinct profile as an SNDRI. The structure-activity relationship of the 3-phenyltropane class of compounds is well-defined, with the substituents on the phenyl ring playing a critical role in determining the affinity and selectivity for DAT, SERT, and NET. A thorough understanding of the SAR, combined with detailed experimental protocols for synthesis and in vitro characterization, is essential for the rational design of novel ligands with specific transporter profiles for therapeutic or research purposes. Furthermore, elucidating the downstream signaling consequences of this compound's interaction with these transporters is crucial for understanding its complex pharmacological effects on the central nervous system.

References

Pharmacokinetics of dichloropane in rodent models

An In-Depth Technical Guide to the Pharmacokinetics of Dichloropane in Rodent Models

Introduction

This compound (2β-carbomethoxy-3β-(3,4-dichlorophenyl)tropane, RTI-111) is a potent and selective dopamine transporter (DAT) inhibitor that has been extensively studied as a potential pharmacotherapy for cocaine addiction. Its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. Rodent models, primarily rats and mice, have been instrumental in elucidating the pharmacokinetic properties of this compound, providing essential data for its preclinical development. This guide offers a comprehensive overview of the pharmacokinetics of this compound in these models, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in various rodent species following different routes of administration. The data reveal that the drug is rapidly absorbed and distributed, with significant penetration into the central nervous system.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in rats and squirrel monkeys (as a relevant non-human primate comparison).

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | ~300 | ~150 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng·h/mL) | 480 | 850 |

| t1/2 (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 35 |

Data are approximate values derived from graphical representations in the cited literature.

Table 2: Pharmacokinetic Parameters of this compound in Squirrel Monkeys

| Parameter | Intravenous (0.3 mg/kg) | Oral (3 mg/kg) |

| Cmax (ng/mL) | ~100 | ~40 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (ng·h/mL) | 120 | 240 |

| t1/2 (h) | 3.5 | 4.0 |

| Bioavailability (%) | - | 60 |

Data are approximate values derived from graphical representations in the cited literature.

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on well-defined experimental procedures. Below are detailed methodologies commonly employed in rodent studies.

Animal Models and Housing

-

Species: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used.

-

Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

Drug Administration

-

Intravenous (IV): this compound is dissolved in a vehicle such as sterile saline, often with a small amount of a solubilizing agent like Tween 80. The solution is administered as a bolus injection into a tail vein.

-

Oral (PO): For oral administration, this compound is typically suspended in a vehicle like 0.5% methylcellulose and administered via gavage.

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at multiple time points post-administration via methods such as tail-nicking or from an indwelling cannula. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Tissue Sampling: For brain tissue analysis, animals are euthanized at specific time points, and the brains are rapidly excised, rinsed with cold saline, and stored at -80°C until analysis.

-

Sample Preparation: Plasma and brain homogenate samples are prepared for analysis using techniques like protein precipitation with acetonitrile or solid-phase extraction to isolate the drug from endogenous matrix components.

Analytical Method: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the standard for quantifying this compound in biological matrices.

-

Chromatography: Reversed-phase chromatography is typically used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.

Visualizations

The following diagrams illustrate key aspects of this compound pharmacokinetic studies and its mechanism of action.

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process for this compound.

In Vivo Effects of RTI-111 on Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent psychoactive compound belonging to the 3-phenyltropane class of drugs. Structurally analogous to cocaine, RTI-111 exhibits high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its robust interaction with these key regulators of monoaminergic neurotransmission has made it a subject of significant interest in neuropharmacological research, particularly in the context of stimulant abuse and the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the in vivo effects of RTI-111 on monoamine transporters, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Data Presentation

The following tables summarize the available quantitative data on the in vivo and in vitro binding affinity and potency of RTI-111 for the dopamine, serotonin, and norepinephrine transporters.

| Transporter | In Vitro IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 0.79 | [1] |

| Serotonin Transporter (SERT) | 3.13 | [1] |

| Norepinephrine Transporter (NET) | 17.96 | [1] |

| Table 1: In Vitro Inhibitory Potency of RTI-111 at Monoamine Transporters |

| Behavioral Effect | Potency Relative to Cocaine (in vivo, rats) | Reference |

| Cocaine-like behavioral effects | 7.66 times more potent | [1] |

| Table 2: In Vivo Behavioral Potency of RTI-111 |

Mechanism of Action

RTI-111 functions as a monoamine transporter inhibitor. By binding to DAT, SERT, and NET, it blocks the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling.

Experimental Protocols

Detailed methodologies for key in vivo experiments used to characterize the effects of RTI-111 are outlined below.

Behavioral Assays in Rhesus Monkeys

Self-Administration:

-

Objective: To assess the reinforcing effects of RTI-111.

-

Subjects: Rhesus monkeys with surgically implanted intravenous catheters.

-

Apparatus: Standard operant conditioning chambers equipped with two levers.

-

Procedure: Monkeys are trained to press a lever for intravenous infusions of a reinforcing drug, such as cocaine. Once a stable baseline of responding is established, saline is substituted to confirm that the behavior is maintained by the drug. Subsequently, different doses of RTI-111 (e.g., 0.0003-0.03 mg/kg per infusion) are made available to determine if the compound maintains self-administration behavior. A fixed-ratio (FR) schedule of reinforcement is typically used, where a set number of lever presses (e.g., FR 25) is required to receive a single infusion.[2]

Drug Discrimination:

-

Objective: To determine if the subjective effects of RTI-111 are similar to those of known psychostimulants.

-

Subjects: Rhesus monkeys trained to discriminate a known stimulant (e.g., (+)-amphetamine) from saline.

-

Apparatus: Operant conditioning chambers with two levers.

-

Procedure: Monkeys are trained to press one lever after receiving an injection of the training drug (e.g., 1.0 or 1.7 mg/kg intragastric (+)-amphetamine) and a different lever after receiving saline. Correct lever presses are reinforced with food pellets. Once the monkeys reliably discriminate between the drug and saline, generalization tests are conducted with various doses of RTI-111 (e.g., 0.001-0.1 mg/kg, i.m.). The percentage of responses on the drug-appropriate lever is measured to assess the degree to which RTI-111 produces subjective effects similar to the training drug.[2]

Locomotor Activity Assessment in Rodents

-

Objective: To measure the stimulant effects of RTI-111 on spontaneous movement.

-

Subjects: Rats or mice.

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

-

Procedure: Animals are habituated to the testing environment. Following habituation, they are administered a dose of RTI-111 or vehicle control. Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is then recorded for a specified period. To study locomotor sensitization, animals receive repeated injections of RTI-111 over several days, and the locomotor response to a subsequent challenge dose is compared to the initial response.[3][4]

Conditioned Place Preference (CPP) in Rodents

-

Objective: To evaluate the rewarding or aversive properties of RTI-111.

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Procedure: The procedure consists of three phases:

-

Pre-conditioning: The animal is allowed to freely explore both chambers to determine any initial preference.

-

Conditioning: Over several days, the animal receives an injection of RTI-111 and is confined to one chamber, and on alternate days receives a vehicle injection and is confined to the other chamber.

-

Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

-

Visualizations

Logical Relationship of RTI-111's Action on Monoamine Transporters

Caption: RTI-111 inhibits monoamine transporters, increasing synaptic neurotransmitter levels.

Experimental Workflow for In Vivo Behavioral Assessment

Caption: Workflow for assessing the behavioral effects of RTI-111 in animal models.

Signaling Pathway of Dopamine Transporter Inhibition by RTI-111

Caption: RTI-111 blocks dopamine reuptake, enhancing postsynaptic signaling.

Conclusion

RTI-111 is a potent, non-selective inhibitor of monoamine transporters with significant in vivo effects on the dopamine, serotonin, and norepinephrine systems. Its high potency and cocaine-like behavioral profile make it a valuable tool for research into the neurobiology of stimulant addiction. Further in vivo studies, particularly those employing microdialysis and PET imaging, are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinforcing and discriminative stimulus effects of RTI 111, a 3-phenyltropane analog, in rhesus monkeys: interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of locomotor sensitization to drugs of abuse in a two-injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, a potent dopamine reuptake inhibitor also known as RTI-111 or Dichloropane. The synthesis is a multi-step process involving the stereoselective formation of the core tropane structure and the introduction of the characteristic 3,4-dichlorophenyl substituent.

Core Synthesis Pathway

The synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is achieved through a convergent synthesis strategy. The key steps involve the preparation of a tropinone precursor, followed by a stereoselective reduction and subsequent functional group manipulations to yield the final product.

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocols

The synthesis is comprised of several key experimental stages, each with specific protocols and yielding intermediates with varying characteristics.

Step 1: Synthesis of 2-Carbomethoxytropinone (Intermediate 1)

The synthesis often commences with the preparation of 2-carbomethoxytropinone, a key building block. While several routes exist, a common method is the condensation of monomethyl β-ketoglutarate with succindialdehyde and methylamine.

Experimental Protocol:

A detailed procedure for the synthesis of 2-carbomethoxytropinone can be adapted from established literature methods for tropane alkaloid synthesis. Generally, this involves a Mannich-type reaction where the three components are reacted in a suitable solvent system under controlled pH conditions.

Step 2: Stereoselective Reduction of 2-Carbomethoxytropinone to yield Methyl Ecgonine Analogues (Intermediate 2)

A critical step for establishing the desired stereochemistry is the reduction of the ketone functionality in 2-carbomethoxytropinone. The choice of reducing agent is crucial to selectively obtain the desired alcohol isomer.

Experimental Protocol:

The stereoselective reduction of the tropinone ketone can be achieved using various reducing agents. The ratio of the resulting axial and equatorial alcohols is highly dependent on the reaction conditions. For instance, reduction with sodium borohydride in an alcoholic solvent is a common method. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Grignard Reaction with 3,4-Dichlorophenylmagnesium Bromide (Intermediate 3)

The introduction of the 3,4-dichlorophenyl group is typically accomplished via a Grignard reaction. This involves the reaction of anhydroecgonine methyl ester (derived from the product of Step 2) with 3,4-dichlorophenylmagnesium bromide.

Experimental Protocol:

The Grignard reagent, 3,4-dichlorophenylmagnesium bromide, is prepared by reacting 1-bromo-3,4-dichlorobenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere. Anhydroecgonine methyl ester is then added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C) and the reaction is allowed to proceed to completion.

Step 4: Purification and Isolation of the Final Product

The crude product from the Grignard reaction is a mixture of diastereomers. The desired (1R,2S,3S,5S) isomer is isolated and purified using chromatographic techniques.

Experimental Protocol:

The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting residue is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired diastereomer. The purified product can be converted to its hydrochloride salt for better stability and handling.

Quantitative Data Summary

The following table summarizes the typical yields and purity data for the key steps in the synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. Please note that these values are representative and can vary based on the specific reaction conditions and scale.

| Step | Intermediate/Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1. Synthesis of 2-Carbomethoxytropinone | 2-Carbomethoxytropinone | 60-70 | >95 | NMR, GC-MS |

| 2. Stereoselective Reduction | Methyl Ecgonine Analogue | 70-85 | >98 | NMR, HPLC |

| 3. Grignard Reaction & Diastereomer Separation | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | 30-40 | >99 | HPLC, Chiral HPLC |

| 4. Final Product (as Hydrochloride Salt) | RTI-111 HCl | >95 | >99.5 | Elemental Analysis |

Core Chemical Transformations

The central part of the synthesis involves the transformation of the tropane core through reduction and arylation.

Characterization of the Final Product

The final product, Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is typically characterized by a combination of spectroscopic methods to confirm its structure and purity.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule. The chemical shifts and coupling constants of the protons on the tropane ring are characteristic of the specific stereoisomer.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are confirmed by mass spectrometry. For RTI-111, the mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.[1]

-

Infrared (IR) Spectroscopy: The presence of key functional groups, such as the ester carbonyl and the aromatic ring, can be confirmed by their characteristic absorption bands in the IR spectrum.

This technical guide provides a foundational understanding of the synthesis of Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. For detailed, step-by-step laboratory procedures, it is highly recommended to consult the primary literature, particularly the work of F. Ivy Carroll and colleagues.

References

RTI-111: A Technical Guide for Preclinical Research of a Cocaine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as dichloropane, is a potent phenyltropane analog of cocaine that has garnered significant interest in addiction research. As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its pharmacological profile offers a valuable tool for dissecting the neurobiological mechanisms underlying cocaine's reinforcing and stimulant effects. This technical guide provides an in-depth overview of RTI-111, focusing on its binding affinities, behavioral pharmacology, and the experimental protocols necessary for its preclinical evaluation. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize RTI-111 as a research tool in the development of potential pharmacotherapies for cocaine use disorder.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo behavioral potencies of RTI-111 in comparison to cocaine. This data highlights the distinct pharmacological profile of RTI-111.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio | Reference |

| RTI-111 | 0.79 | 3.13 | 18 | 3.96 | 22.78 | |

| Cocaine | ~150-600 | ~200-800 | ~200-1000 | ~0.75-3 | ~0.75-3 |

Table 2: Behavioral Effects in Animal Models

| Behavioral Assay | Species | RTI-111 (ED50 / Dose Range) | Cocaine (ED50 / Dose Range) | Key Findings | Reference |

| Locomotor Activity | Mouse | More potent than cocaine | 3-60 mg/kg | RTI-111 demonstrates a longer duration of action compared to cocaine. | |

| Self-Administration | Rhesus Monkey | 0.0003-0.03 mg/kg/infusion (FR 25) | ~0.03-0.3 mg/kg/infusion | RTI-111 functions as a positive reinforcer. | |

| Drug Discrimination | Rat | ED50 correlated with DAT and NET affinity | 10 mg/kg (Training Dose) | RTI-111 fully substitutes for the discriminative stimulus effects of cocaine, suggesting a shared mechanism of action. | |

| Drug Discrimination | Rhesus Monkey | 0.001-0.1 mg/kg (i.m.) | N/A (vs. Amphetamine) | RTI-111 produces full amphetamine-like responding. |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are foundational for the preclinical assessment of RTI-111 and similar cocaine analogs.

In Vitro Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity of RTI-111 for the dopamine, serotonin, and norepinephrine transporters.

Objective: To quantify the binding affinity (Ki) of RTI-111 for DAT, SERT, and NET using competitive radioligand binding assays.

Materials:

-

Radioligands:

-

[³H]WIN 35,428 (for DAT)

-

[³H]Citalopram (for SERT)

-

[³H]Nisoxetine (for NET)

-

-

Membrane Preparations: Rat striatal membranes (for DAT), whole brain minus striatum membranes (for SERT and NET), or membranes from cells expressing the recombinant human transporters.

-

Test Compound: RTI-111 hydrochloride

-

Reference Compound: Cocaine hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific Binding Control: 10 µM GBR 12909 (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

A range of concentrations of RTI-111 or cocaine (e.g., 0.01 nM to 10 µM).

-

For non-specific binding wells, add the corresponding non-specific binding control compound.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or 4°C for some assays) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Locomotor Activity Assessment

This protocol describes the methodology for evaluating the stimulant effects of RTI-111 on spontaneous locomotor activity in rodents.

Objective: To determine the dose-dependent effects of RTI-111 on locomotor activity and compare its potency and duration of action to cocaine.

Materials:

-

Animals: Male Swiss-Webster mice or Sprague-Dawley rats.

-

Test Compound: RTI-111 hydrochloride dissolved in sterile saline.

-

Reference Compound: Cocaine hydrochloride dissolved in sterile saline.

-

Vehicle Control: Sterile saline.

-

Apparatus: Open-field activity chambers equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

-

Syringes and needles for intraperitoneal (i.p.) injections.

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.

-

Habituation to Apparatus: Place each animal individually into an activity chamber and allow it to explore freely for 30-60 minutes to establish a baseline level of activity.

-

Drug Administration: Following the habituation period, remove the animals from the chambers, administer the appropriate dose of RTI-111, cocaine, or vehicle via i.p. injection, and immediately return them to the same activity chamber.

-

Data Collection: Record locomotor activity continuously for a period of 1 to 2 hours. Data is typically binned into 5- or 10-minute intervals.

-

Data Analysis:

-

The primary dependent measures are total distance traveled (horizontal activity) and the number of rearing events (vertical activity).

-

Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors.

-

Construct dose-response curves for the peak locomotor stimulant effects of RTI-111 and cocaine.

-

Compare the time course of the locomotor effects of the two drugs.

-

Intravenous Self-Administration

This protocol details the procedure for assessing the reinforcing effects of RTI-111 using an intravenous self-administration paradigm in rats.

Objective: To determine if RTI-111 maintains self-administration behavior and to characterize its reinforcing efficacy.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Surgical Supplies: Indwelling intravenous catheters, sterile surgical instruments, sutures, and anesthetics (e.g., ketamine/xylazine).

-

Test Compound: RTI-111 hydrochloride dissolved in sterile saline for intravenous infusion.

-

Reference Compound: Cocaine hydrochloride dissolved in sterile saline for intravenous infusion.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, an infusion pump, and a liquid swivel to allow for drug delivery to a freely moving animal.

-

Catheter Patency Test: A short-acting anesthetic such as methohexital sodium.

Procedure:

-

Surgical Implantation of Intravenous Catheter:

-

Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein.

-

Exteriorize the catheter on the animal's back between the scapulae.

-

Allow the animal to recover for at least 5-7 days post-surgery.

-

Maintain catheter patency by flushing daily with heparinized saline.

-

-

Acquisition of Self-Administration:

-

Place the rat in the operant chamber and connect the catheter to the infusion pump via a tether and liquid swivel.

-

Train the rat to press the active lever to receive an infusion of a reinforcer. Training can be facilitated by initially using a highly reinforcing substance like cocaine (e.g., 0.5 mg/kg/infusion) or by using a food-deprived rat and reinforcing lever presses with food pellets before introducing the drug.

-

A response on the active lever results in a brief drug infusion (e.g., 5 seconds) and the illumination of the stimulus light. The inactive lever has no programmed consequences.

-

Continue training until the rat demonstrates stable responding on the active lever and minimal responding on the inactive lever.

-

-

Dose-Response Determination:

-

Once stable responding is established, substitute different unit doses of RTI-111 (e.g., 0.003, 0.01, 0.03, 0.1 mg/kg/infusion) for the training dose.

-

Test each dose for several sessions to assess its ability to maintain self-administration.

-

-

Progressive Ratio Schedule of Reinforcement:

-

To assess the reinforcing efficacy of RTI-111, switch to a progressive ratio (PR) schedule. On a PR schedule, the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).

-

The "breakpoint" is the highest ratio completed before the animal ceases to respond for a predetermined period (e.g., 1 hour). A higher breakpoint indicates a greater reinforcing efficacy.

-

-

Data Analysis:

-

The primary dependent measures are the number of infusions earned and the breakpoint on the PR schedule.

-

Analyze the dose-response data using a one-way ANOVA.

-

Compare the breakpoints for different doses of RTI-111 and cocaine.

-

Drug Discrimination

This protocol outlines the procedure for evaluating the subjective effects of RTI-111 in rats trained to discriminate cocaine from vehicle.

Objective: To determine if RTI-111 produces cocaine-like discriminative stimulus effects.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Training Drugs: Cocaine hydrochloride (e.g., 10 mg/kg, i.p.) and saline.

-

Test Compound: RTI-111 hydrochloride.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Food pellets for reinforcement.

Procedure:

-

Training:

-

Food restrict the rats to 85-90% of their free-feeding body weight.

-

Train the rats on a fixed-ratio (FR) schedule of food reinforcement.

-

Before each training session, administer either cocaine (10 mg/kg, i.p.) or saline.

-

If cocaine is administered, responses on one lever (the "drug" lever) are reinforced with food. Responses on the other lever (the "saline" lever) have no consequence.

-

If saline is administered, responses on the saline lever are reinforced, and responses on the drug lever are not.

-

The drug and saline levers are counterbalanced across rats.

-

Continue training until the rats reliably select the correct lever based on the pre-session injection (e.g., >80% correct responding on both levers for several consecutive sessions).

-

-

Substitution Testing:

-

Once discrimination is established, begin substitution tests with RTI-111.

-

On test days, administer a dose of RTI-111 instead of cocaine or saline.

-

During the test session, responses on both levers are recorded but not reinforced (extinction conditions) to avoid influencing the animal's choice.

-

Test a range of doses of RTI-111.

-

-

Data Analysis:

-

The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

-

Full substitution is considered to have occurred if a dose of RTI-111 results in ≥80% of responses on the drug lever.

-

Determine the ED50 value for substitution (the dose that produces 50% drug-lever responding).

-

Compare the potency of RTI-111 to substitute for cocaine with its binding affinity for the monoamine transporters.

-

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for RTI-111 research.

Caption: Mechanism of action of RTI-111 at the synapse.

Caption: Downstream signaling cascade following DAT inhibition by RTI-111.

Dichloropane's Binding Selectivity for DAT vs. SERT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropane (also known as RTI-111 or O-401) is a phenyltropane derivative that acts as a potent monoamine reuptake inhibitor. Its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) underlies its stimulant effects. Understanding the binding selectivity of this compound for these transporters is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's binding affinity for DAT versus SERT, details representative experimental methodologies for determining these parameters, and illustrates the relevant signaling pathways.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for the dopamine and serotonin transporters is typically quantified by its inhibition constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀). A lower value indicates a higher binding affinity. The selectivity of a compound for one transporter over another is often expressed as a ratio of these affinity values.

| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT IC₅₀ / DAT IC₅₀) |

| DAT | 0.79 | 3.96 |

| SERT | 3.13 | |

| NET | 18 |

Note: The IC₅₀ values are cited from publicly available data. The Kᵢ values are not provided as the specific experimental conditions required for their calculation via the Cheng-Prusoff equation were not available in the cited literature.

Experimental Protocols: Radioligand Binding Assays

The following are detailed, representative protocols for determining the binding affinity of a test compound like this compound to DAT and SERT using in vitro radioligand binding assays. These protocols are based on established methodologies in the field.

Preparation of Rat Striatal Membranes (for DAT Assay)

-

Tissue Dissection: Male Sprague-Dawley rats (200-250 g) are euthanized, and the striata are rapidly dissected on ice.

-

Homogenization: The tissue is homogenized in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Pelleting Membranes: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: The pellet is resuspended in fresh sucrose buffer and centrifuged again under the same conditions to wash the membranes.

-

Final Preparation: The final pellet is resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and the protein concentration is determined using a standard method such as the Bradford or BCA assay.

DAT Radioligand Binding Assay

-

Assay Components:

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT) at a final concentration of 1-5 nM.

-

Test Compound: this compound at various concentrations (e.g., 0.01 nM to 10 µM).

-

Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Membrane Preparation: Aliquots of the prepared rat striatal membranes (50-100 µg of protein per well).

-

-

Incubation: The assay components are combined in a final volume of 250-500 µL and incubated at room temperature (22-25°C) for 60-90 minutes to allow for binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data.

SERT Radioligand Binding Assay

The protocol for the SERT binding assay is analogous to the DAT assay, with the following key differences:

-

Tissue Source: While striatum can be used, brain regions with higher SERT density, such as the frontal cortex or brainstem, are often preferred. Alternatively, cell lines expressing recombinant human SERT can be utilized.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used selective radioligands for SERT.

-

Non-specific Binding: Determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

Conversion of IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain the inhibition constant (Kᵢ), which is a more absolute measure of affinity, the Cheng-Prusoff equation is used:

Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Mandatory Visualizations

Dopamine Transporter (DAT) Signaling Pathway

Caption: Dopamine transporter signaling at the synapse.

Serotonin Transporter (SERT) Signaling Pathway

Caption: Serotonin transporter signaling at the synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Generalized workflow for radioligand binding assay.

The Enantiomers of Dichloropane: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropane, systematically known as (–)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane (also referred to as RTI-111 or O-401), is a potent synthetic stimulant belonging to the phenyltropane class of compounds. It is recognized primarily for its action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its structural similarity to cocaine has made it a significant tool in neuropharmacological research, particularly in studies aiming to understand the mechanisms of stimulant action and to develop potential therapeutics for cocaine addiction.[2]

This technical guide provides a comprehensive overview of the biological activities of this compound, with a specific focus on the distinct roles of its enantiomers. While the majority of published research has centered on the racemic mixture or the more active (–)-enantiomer, understanding the stereochemistry and the pharmacological profile of each enantiomer is crucial for a complete picture of its therapeutic and abuse potential. This document will delve into the available data on the biological activities of this compound's enantiomers, detail the experimental protocols used to elucidate these activities, and visualize the key pathways and workflows involved.

Core Biological Activity: Monoamine Transporter Inhibition

The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

While comprehensive comparative data for the individual enantiomers of this compound is not extensively available in the public domain, the existing literature predominantly focuses on the (–)-enantiomer, which is established as the more pharmacologically active form.

Quantitative Data on (–)-Dichloropane Activity

The following table summarizes the in vitro binding affinities (IC50 values) of (–)-dichloropane for the human monoamine transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (–)-Dichloropane (RTI-111) | 0.79 | 18 | 3.13 |

Data sourced from Wikipedia, citing Carroll et al. (2005).[1]

Experimental Protocols

A thorough understanding of the biological activity of this compound and its enantiomers relies on a suite of well-defined experimental procedures. The following sections detail the key methodologies employed in the pharmacological characterization of these compounds.

Synthesis and Chiral Separation of this compound Enantiomers

The synthesis of this compound typically starts from the precursor methylecgonidine. A critical step for studying the individual enantiomers is their separation from the racemic mixture. This is most commonly achieved using chiral chromatography techniques.

Experimental Workflow for Synthesis and Chiral Separation:

Caption: Workflow for the synthesis and subsequent chiral separation of this compound enantiomers.

Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. In the context of this compound, these assays are used to quantify its binding to DAT, NET, and SERT.

Protocol for Radioligand Binding Assay:

-

Membrane Preparation:

-

Obtain brain tissue rich in the transporter of interest (e.g., striatum for DAT) or use cells expressing the recombinant human transporter.

-

Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters and other interfering substances.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a series of tubes, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (e.g., (+)- or (–)-dichloropane).

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known potent inhibitor (e.g., cocaine).

-

Incubate the tubes at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Experimental Workflow for Monoamine Transporter Binding Assay:

Caption: A simplified workflow of a radioligand binding assay for this compound.

Synaptosomal Uptake Assays

While binding assays measure the affinity of a compound for a transporter, uptake assays measure the functional consequence of this binding – the inhibition of neurotransmitter reuptake.

Protocol for Synaptosomal Uptake Assay:

-

Synaptosome Preparation:

-

Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine uptake).

-

Homogenize the brain tissue in a sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.

-

Resuspend the pellet in a physiological buffer.

-

-

Uptake Inhibition:

-

Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., (+)- or (–)-dichloropane).

-

Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Allow the uptake to proceed for a short period at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.

-

Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the drug concentration.

-

Signaling Pathways Affected by this compound

By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound indirectly modulates a multitude of downstream signaling pathways. The primary effect is an amplification of the natural signaling cascades initiated by these neurotransmitters.

Simplified Dopaminergic Signaling Pathway:

Caption: this compound's inhibition of DAT enhances postsynaptic dopamine signaling.

Conclusion

This compound, and specifically its (–)-enantiomer, is a powerful tool in neuropharmacology due to its potent inhibition of monoamine transporters. While the current body of literature provides a solid foundation for understanding its biological activities, a comprehensive, direct comparison of the pharmacological profiles of its individual enantiomers remains an area ripe for further investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to undertake such studies, which would undoubtedly contribute to a more nuanced understanding of the structure-activity relationships of phenyltropane-based stimulants and aid in the development of novel therapeutics. The continued exploration of the stereochemistry of this compound and related compounds will be instrumental in advancing our knowledge of monoaminergic systems and the development of more targeted and effective medications for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: Dichloropane in Animal Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dichloropane (also known as RTI-111 or O-401), a potent dopamine reuptake inhibitor, in preclinical animal models of addiction. This document includes detailed experimental protocols for key behavioral paradigms, a summary of relevant quantitative data, and visualizations of the underlying neurobiological mechanisms and experimental workflows.

Introduction

This compound is a phenyltropane derivative that acts as a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] Its high affinity for the dopamine transporter (DAT) makes it a valuable tool for studying the neurobiology of addiction and for the development of potential pharmacotherapies for substance use disorders. In animal studies, this compound has demonstrated a slower onset and longer duration of action compared to cocaine, which may have implications for its abuse potential and therapeutic utility.[1][2][3]

The primary mechanism of action of this compound in the context of addiction is its blockade of the dopamine transporter in the brain's reward circuitry.[1][2][3] This inhibition of dopamine reuptake leads to an accumulation of extracellular dopamine in the synaptic cleft, particularly in the nucleus accumbens, a key brain region involved in reward and reinforcement. This sustained elevation of dopamine levels is believed to mediate the reinforcing and addictive properties of this compound and other psychostimulants.

Data Presentation

The following table summarizes the in vitro binding affinities of this compound for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| This compound (RTI-111) | 0.79 | 3.13 | 18 |

Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Signaling Pathway

The reinforcing effects of this compound are primarily mediated by its action on the mesolimbic dopamine pathway. The following diagram illustrates the proposed signaling cascade following this compound administration.

Experimental Protocols

Intravenous Self-Administration in Rats

This protocol is adapted from studies on related phenyltropane analogs and is designed to assess the reinforcing properties of this compound.

Objective: To determine if rats will learn to self-administer this compound, indicating its reinforcing effects.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

-

Intravenous catheters

-

This compound hydrochloride, dissolved in sterile saline.

Protocol:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under aseptic conditions. Allow at least 5-7 days for recovery.

-

Acquisition:

-

Place rats in the operant chambers for daily 2-hour sessions.

-

Initially, train rats on a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion) over 5 seconds. The inactive lever has no programmed consequences.

-

A stimulus light above the active lever is illuminated during the infusion.

-

Continue FR1 training until a stable pattern of responding is established (e.g., >10 infusions per session for 3 consecutive days).

-

-

Dose-Response Determination:

-

Once responding is stable, determine a dose-response curve by varying the dose of this compound (e.g., 0.003, 0.01, 0.03, and 0.1 mg/kg/infusion) across sessions in a counterbalanced order.

-

-

Progressive Ratio Schedule:

-

To assess the motivation to self-administer this compound, switch to a progressive ratio (PR) schedule of reinforcement. The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 5, 10, 15, 20, 25...).

-

The session ends when the rat fails to obtain an infusion within a specified time (e.g., 1 hour). The final ratio completed is the "breakpoint" and serves as a measure of the reinforcing efficacy of the drug.

-

Expected Results: this compound is expected to maintain self-administration, demonstrating its reinforcing properties. The dose-response curve will likely be an inverted U-shape, with the highest rates of responding at intermediate doses. The breakpoint on the PR schedule is expected to be dose-dependent.

Conditioned Place Preference (CPP) in Mice

This protocol outlines a procedure to evaluate the rewarding effects of this compound by pairing its administration with a specific environment.

Objective: To determine if this compound induces a conditioned place preference, indicating its rewarding properties.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

This compound hydrochloride, dissolved in sterile saline.

-

Vehicle (sterile saline).

Protocol:

-

Pre-Conditioning (Day 1):

-

Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes.

-

Record the time spent in each chamber to establish baseline preference. An unbiased design is recommended, where the drug-paired chamber is assigned randomly.

-

-

Conditioning (Days 2-9):

-

This phase consists of 8 alternating days of conditioning.

-

On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 0.3, 1.0, or 3.0 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.

-

On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer saline and confine the mouse to the opposite outer chamber for 30 minutes.

-

-

Test (Day 10):

-

Place each mouse in the central chamber with free access to all chambers for 15 minutes (no drug or vehicle is administered).

-

Record the time spent in each chamber.

-

Data Analysis: A significant increase in the time spent in the this compound-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

Illustrative Data: